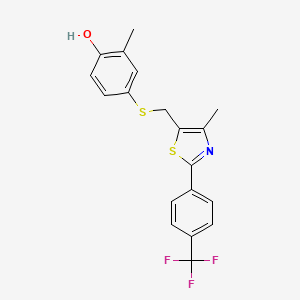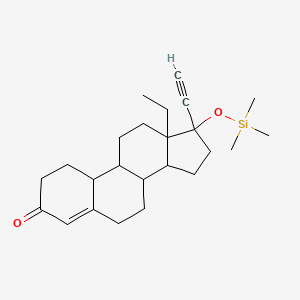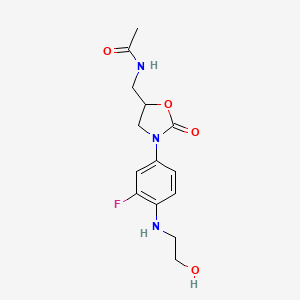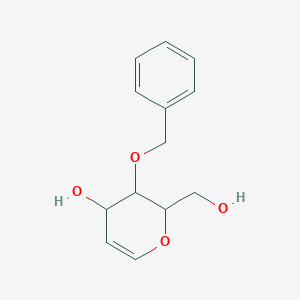
4-Keto 13-cis-Retinoic Acid-d3
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Keto 13-cis-Retinoic Acid-d3 is a stable isotope-labeled compound, specifically a deuterium-labeled analog of 4-Keto 13-cis-Retinoic Acid. It is part of the retinoic acid family, which plays a crucial role in various biological processes, including cell differentiation, proliferation, and apoptosis. The molecular formula of this compound is C20H23D3O3, and it has a molecular weight of 317.44 .
Méthodes De Préparation
The synthesis of 4-Keto 13-cis-Retinoic Acid-d3 involves several steps, starting from the appropriate precursors. The synthetic route typically includes the following steps:
Formation of the cyclohexenone ring: This step involves the cyclization of a suitable precursor to form the cyclohexenone ring.
Introduction of the deuterium atoms: Deuterium atoms are introduced through specific reactions that replace hydrogen atoms with deuterium.
Formation of the retinoic acid backbone: This involves the formation of the polyene chain through a series of condensation and elimination reactions.
Oxidation to form the keto group: The final step involves the oxidation of the appropriate carbon atom to form the keto group
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to meet commercial demands. These methods often involve optimized reaction conditions to ensure high yield and purity.
Analyse Des Réactions Chimiques
4-Keto 13-cis-Retinoic Acid-d3 undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to form other retinoic acid derivatives.
Reduction: Reduction reactions can convert the keto group to a hydroxyl group.
Substitution: The compound can undergo substitution reactions, where specific atoms or groups are replaced by others.
Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. Major products formed from these reactions include different retinoic acid derivatives with altered functional groups .
Applications De Recherche Scientifique
4-Keto 13-cis-Retinoic Acid-d3 has several scientific research applications:
Chemistry: It is used as a reference standard in analytical chemistry to study the behavior of retinoic acid derivatives.
Biology: The compound is used to investigate the role of retinoic acid in cell differentiation and proliferation.
Medicine: It is studied for its potential therapeutic effects in treating various diseases, including cancer and skin disorders.
Industry: The compound is used in the development of new pharmaceuticals and cosmetic products .
Mécanisme D'action
The mechanism of action of 4-Keto 13-cis-Retinoic Acid-d3 involves its interaction with retinoic acid receptors (RARs) and retinoid X receptors (RXRs). Upon binding to these receptors, the compound regulates gene expression by modulating the transcription of target genes involved in cell differentiation, proliferation, and apoptosis. The molecular targets and pathways involved include the retinoic acid signaling pathway, which plays a crucial role in various physiological processes .
Comparaison Avec Des Composés Similaires
4-Keto 13-cis-Retinoic Acid-d3 is unique due to its deuterium labeling, which provides distinct advantages in research applications, such as improved stability and traceability. Similar compounds include:
4-Keto 13-cis-Retinoic Acid: The non-deuterated analog with similar biological activity.
All-trans-Retinoic Acid: Another retinoic acid derivative with different isomeric configuration and biological effects.
9-cis-Retinoic Acid: A retinoic acid isomer that binds to different receptors and has distinct biological activities
Propriétés
Formule moléculaire |
C20H26O3 |
|---|---|
Poids moléculaire |
317.4 g/mol |
Nom IUPAC |
(2Z,4E,6E,8E)-9-[6,6-dimethyl-3-oxo-2-(trideuteriomethyl)cyclohexen-1-yl]-3,7-dimethylnona-2,4,6,8-tetraenoic acid |
InChI |
InChI=1S/C20H26O3/c1-14(7-6-8-15(2)13-19(22)23)9-10-17-16(3)18(21)11-12-20(17,4)5/h6-10,13H,11-12H2,1-5H3,(H,22,23)/b8-6+,10-9+,14-7+,15-13-/i3D3 |
Clé InChI |
GGCUJPCCTQNTJF-CPIFKUAWSA-N |
SMILES isomérique |
[2H]C([2H])([2H])C1=C(C(CCC1=O)(C)C)/C=C/C(=C/C=C/C(=C\C(=O)O)/C)/C |
SMILES canonique |
CC1=C(C(CCC1=O)(C)C)C=CC(=CC=CC(=CC(=O)O)C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![(4S,5R)-4-(Fluoromethyl)-4,5-dihydro-5-[4-(methylsulfonyl)phenyl]-2-phenyl-oxazole-d3](/img/structure/B12288613.png)
![17-hydroxy-10,13,17-trimethyl-3-oxo-2,4,5,6,7,8,9,11,12,14,15,16-dodecahydro-1H-cyclopenta[a]phenanthrene-2-carbonitrile](/img/structure/B12288620.png)



![16'-bromo-13'-ethyl-3'-methoxyspiro[1,3-dioxolane-2,17'-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthrene]](/img/structure/B12288654.png)

![[2-(2,3-Dihydro-1-benzofuran-4-yl)cyclopropyl]methanamine](/img/structure/B12288680.png)


![(+/-)-Methyl-4-t-butoxycarbonylamino-3-(1-ethylpropyl)-4,5,6,6a-tetrahydro-3ah-cyclopenta [d]isoxazole-6-carboxylate](/img/structure/B12288699.png)

